molecular formula C13H20O2Si B14597922 Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- CAS No. 60068-19-1

Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-

Cat. No.: B14597922
CAS No.: 60068-19-1
M. Wt: 236.38 g/mol
InChI Key: LENRUBDNMBNBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a cyclopropyl ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with a suitable cyclopropyl derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced using hydride donors to yield different silane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: The compound is explored for its potential in modifying biological molecules and surfaces.

    Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.

    Industry: It finds applications in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- exerts its effects involves interactions with various molecular targets. The silane group can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse chemical pathways, influencing its behavior and applications.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl chloride
  • Phenyltrimethylsilane
  • Cyclopropyltrimethylsilane

Uniqueness

Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- is unique due to the presence of the methoxyphenyl group attached to the cyclopropyl ring, which imparts distinct chemical properties

Properties

CAS No.

60068-19-1

Molecular Formula

C13H20O2Si

Molecular Weight

236.38 g/mol

IUPAC Name

[1-(4-methoxyphenyl)cyclopropyl]oxy-trimethylsilane

InChI

InChI=1S/C13H20O2Si/c1-14-12-7-5-11(6-8-12)13(9-10-13)15-16(2,3)4/h5-8H,9-10H2,1-4H3

InChI Key

LENRUBDNMBNBFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.